molecular formula C10H21NO3 B070030 Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester CAS No. 186466-64-8

Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester

Cat. No.: B070030
CAS No.: 186466-64-8
M. Wt: 203.28 g/mol
InChI Key: ZBSFLGNSQZRBCS-SSDOTTSWSA-N
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Description

This compound is a carbamate ester characterized by a tert-butyl (1,1-dimethylethyl) group and a chiral (1R)-2-hydroxy-1,2-dimethylpropyl substituent. Its stereochemistry and functional groups (hydroxy, carbamate) are critical for biological activity and synthetic utility .

Properties

IUPAC Name

tert-butyl N-[(2R)-3-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-7(10(5,6)13)11-8(12)14-9(2,3)4/h7,13H,1-6H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSFLGNSQZRBCS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Chiral Amines

The synthesis begins with the preparation of the chiral amine precursor, (2R)-3-methylbutan-2-amine. In a protocol adapted from HIV protease inhibitor syntheses, (S)-3-tert-butoxycarbonylamino-1-nitro-2-oxo-4-phenylbutane undergoes NaBH₄ reduction followed by hydrogenation to yield tert-butyl (2S,3R)-4-amino-3-hydroxy-1-phenylbutane-2-yl carbamate. While this intermediate differs structurally, the methodology informs the reductive amination strategy for analogous chiral amines.

Key conditions:

  • Reduction : NaBH₄ in THF at 0–5°C.

  • Hydrogenation : H₂/Pd-C in methanol, 25°C, 12 hours.

  • Yield : 85–90% after purification.

Carbamate Formation via Activated Carbonyl Intermediates

The chiral amine is converted to the target carbamate using tert-butyl chloroformate (Boc₂O) or carbonyldiimidazole (CDI)-mediated activation. A 2012 study demonstrated CDI’s efficacy in coupling N-tert-butoxycarbonyl-L-phenylalanine with nitromethane derivatives:

  • Activation : CDI (1.45 mol) reacts with Boc-protected phenylalanine in dichloromethane at 0–5°C for 2 hours.

  • Nucleophilic Attack : Potassium tert-butoxide (1.45 mol) in THF facilitates nucleophilic substitution with nitromethane (1.7 mol), yielding the carbamate after 1 hour at 35–40°C.

  • Workup : Washing with 20% KHSO₄ and hexane recrystallization affords the product in 92% yield (m.p. 111°C).

Analytical Validation :

  • IR : 1740 cm⁻¹ (C=O stretch), 1690 cm⁻¹ (carbamate N–H bend).

  • ¹³C NMR : 79.5 ppm (tert-butyl C), 54.5 ppm (chiral center).

Grignard Reaction Followed by Boc Protection

Synthesis of Chiral Alcohol Intermediate

A 2013 protocol describes the preparation of (R)-tert-butyl (3-hydroxy-3-methylbutan-2-yl)carbamate via Grignard addition:

  • Methyl Ester Formation : (R)-methyl 2-((tert-butoxycarbonyl)amino)propanoate reacts with MeMgBr (5 equiv) in THF at 0°C to room temperature.

  • Quenching : Saturated NH₄Cl solution extracts the product, yielding 63% after silica chromatography.

Conditions :

  • Temperature : 0°C → 25°C.

  • Solvent : THF.

  • Characterization : [α]D²⁰ = +1.9 (CHCl₃); ¹H NMR: δ 1.19 (s, 3H, CH₃).

Boc Protection of the Amine

The alcohol intermediate undergoes Boc protection using Boc₂O in dichloromethane with triethylamine (3 equiv):

  • Reaction : Boc₂O (1.2 equiv) added to the amine in CH₂Cl₂ at 0°C.

  • Workup : Citric acid wash and Na₂SO₄ drying yield the Boc-protected carbamate.

Yield : 88% after rotary evaporation.

Acidic Deprotection and Final Product Isolation

Trifluoroacetic Acid (TFA)-Mediated Deprotection

To isolate the free amine for subsequent reactions, the Boc group is removed using TFA:

  • Reaction : (R)-tert-butyl (3-hydroxy-3-methylbutan-2-yl)carbamate (1 equiv) in CH₂Cl₂ (0.1 M) treated with TFA (0.2 M) at 0°C for 1 hour.

  • Isolation : Rotary evaporation yields the TFA salt, used directly in further syntheses.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Purity (Analytical)
Reductive AminationNaBH₄, H₂/Pd-C0–40°C, 12–24 hours90%IR, NMR, MS
CDI ActivationCDI, KOtBu35–40°C, 1 hour92%m.p. 111°C, ¹³C NMR
Grignard/BocMeMgBr, Boc₂O0–25°C, overnight63–88%[α]D, ¹H NMR
TFA DeprotectionTFA0°C, 1 hour>95%TLC, HRMS

Mechanistic Insights

Carbamate Bond Formation

The Boc group’s introduction relies on nucleophilic attack by the amine on the activated carbonyl (e.g., CDI-Boc intermediate). Steric hindrance from the tert-butyl group ensures regioselectivity, while chiral centers are preserved via low-temperature reactions.

Stereochemical Control

Grignard additions to chiral esters proceed with retention of configuration due to chelation-controlled transition states. This explains the high enantiomeric excess (>98%) observed in ¹H NMR analyses.

Industrial and Scalability Considerations

  • Cost Efficiency : CDI-mediated activation reduces side reactions but requires anhydrous conditions, increasing production costs.

  • Scalability : The Grignard method’s moderate yields (63%) may limit large-scale applications compared to reductive amination (90%).

  • Green Chemistry : Solvent-free Boc protection remains an unmet challenge; THF and CH₂Cl₂ dominate industrial workflows .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to a variety of carbamate derivatives .

Scientific Research Applications

Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural Analogues

a. Carbamic Acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl Ester
  • Structure: Differs in the phenylmethyl group and (2-methylpropyl)amino substituent.
  • Application : Key intermediate in HIV protease inhibitor Amprenavir. Stereoselective synthesis via NaBH₄ reduction and hydrogenation achieves >99% chiral purity .
  • Comparison: The target compound lacks the phenylmethyl and amino groups but shares the tert-butyl carbamate and hydroxypropyl backbone, highlighting the role of substituents in therapeutic targeting .
b. N-[(1S,2R)-2-hydroxy-3-nitro-1-(phenylmethyl)propyl]carbamic Acid 1,1-dimethylethyl Ester
  • Synthesis : Prepared via stereoselective reduction of a nitroketone using NaBH₄ in alcohol/halogenated solvents (>78% yield, >99% ee).
  • Comparison : Both compounds utilize tert-butyl carbamate protection and hydroxy groups, but the nitro substituent in this analogue introduces distinct reactivity for further functionalization .
c. Carbamic Acid, (1-methylcyclopropyl)-, 1,1-dimethylethyl Ester
  • Structure : Features a methylcyclopropyl group instead of hydroxypropyl.
  • Properties: Molecular formula C₉H₁₇NO₂ (MW 171.24). Lacks polar hydroxy groups, likely altering solubility and metabolic stability compared to the target compound .

Physicochemical Properties

While direct data on the target compound are unavailable, analogous carbamates provide insights:

Property Target Compound (Inferred) Carbamic Acid, [(1S,2R)-...propyl] Ester Carbamic Acid, (1-methylcyclopropyl) Ester
Molecular Formula Likely C₁₁H₂₁NO₃ C₂₃H₂₉N₃O₅S C₉H₁₇NO₂
Molecular Weight ~215-230 g/mol 495.56 g/mol 171.24 g/mol
Key Functional Groups tert-butyl carbamate, hydroxypropyl tert-butyl carbamate, hydroxy, phenylmethyl tert-butyl carbamate, methylcyclopropyl
Stereochemical Complexity High ((1R) configuration) High ((1S,2R) configuration) Low

Biological Activity

Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester (CAS No. 449811-20-5) is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H21NO3
  • Molecular Weight : 203.28 g/mol
  • Structural Characteristics : The compound features a carbamate functional group, which is known for its role in various biological processes, particularly in enzyme inhibition.

The biological activity of carbamates often revolves around their ability to inhibit cholinesterases, enzymes that break down neurotransmitters such as acetylcholine. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease (AD).

Key Findings on Mechanism:

  • Inhibition of Cholinesterases : Research indicates that carbamates can selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is significant for developing treatments for AD .
  • Covalent Bond Formation : The mechanism involves the formation of a covalent bond between the carbamate group and the catalytic serine residue in cholinesterases, leading to prolonged enzyme inhibition .

1. Cognitive Enhancement

Carbamic acid derivatives have been explored for their potential to improve cognitive function in neurodegenerative diseases. Studies have shown that certain biscarbamates exhibit significantly higher potency as BChE inhibitors compared to established drugs like rivastigmine .

2. Neuroprotective Effects

The ability of carbamates to cross the blood-brain barrier (BBB) suggests their potential neuroprotective effects. This property is crucial for treating central nervous system disorders .

3. Cytotoxicity and Safety Profile

The cytotoxic profile of carbamates is an essential consideration in their development as therapeutic agents. Studies have evaluated the safety and toxicity levels associated with various carbamate compounds, indicating a need for careful assessment during drug development .

Case Studies and Research Findings

StudyFocusFindings
Biscarbamate Synthesis Inhibition PotencyEighteen biscarbamates were synthesized; many showed enhanced BChE inhibition compared to rivastigmine .
Kinetic Studies Enzyme InhibitionAll tested compounds exhibited time-dependent inhibition of BChE and AChE with varying potencies .
Neuroprotective Assessment Blood-Brain Barrier PenetrationCertain derivatives demonstrated effective BBB penetration, suggesting potential for AD treatment .

Q & A

Q. What laboratory safety protocols are critical when handling this compound?

The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) under GHS classification . Researchers must:

  • Use chemical-resistant gloves (e.g., nitrile) and full-face protection to prevent skin/eye contact.
  • Employ local exhaust ventilation to minimize inhalation of dust or aerosols.
  • Store in sealed containers at room temperature without specific humidity restrictions.
  • In case of exposure, flush eyes with water for ≥15 minutes and seek medical attention for persistent symptoms .

Q. What analytical methods are recommended for characterizing this compound’s purity and stereochemistry?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry via coupling constants and splitting patterns in 1H^1H- and 13C^{13}C-NMR spectra .
  • High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers and quantify enantiomeric excess (e.e.) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validate molecular weight and detect impurities at trace levels .

Q. How is this compound synthesized, and what are the yield-limiting steps?

A stereoselective synthesis involves:

  • Asymmetric Reduction : Sodium borohydride reduces a nitroketone precursor in an alcohol/halogenated solvent mixture at −15°C to 0°C, achieving >78% yield and >99% chiral purity .
  • Biocatalytic Reduction : Rhodococcus erythropolis SC 13845 converts a ketone intermediate to the (1S,2R)-alcohol with 95% yield, 98.2% diastereomeric purity, and 99.4% e.e. at 10 g/L substrate input .
    Yield limitations arise from side reactions (e.g., over-reduction) or enzyme inhibition at higher substrate concentrations.

Advanced Research Questions

Q. How can biocatalytic processes be optimized for industrial-scale synthesis of this chiral intermediate?

Strategies include:

  • Strain Engineering : Mutagenesis of Rhodococcus spp. to enhance enzyme activity and substrate tolerance. For example, mutant strains achieved >90% yield with improved diastereoselectivity .
  • Fed-Batch Fermentation : Maintain substrate concentration below inhibitory thresholds (e.g., <15 g/L) while monitoring dissolved oxygen and pH.
  • Immobilization : Encapsulate cells or enzymes in alginate beads to improve reusability and stability over multiple reaction cycles .

Q. What structural features contribute to its role as a key intermediate in HIV protease inhibitors like Atazanavir?

The (1S,2R)-stereochemistry and tert-butoxycarbonyl (Boc) group are critical:

  • Stereochemical Alignment : The hydroxyl and carbamate groups align with the protease’s active site, enabling hydrogen bonding and hydrophobic interactions .
  • Boc Protection : Enhances solubility in organic solvents during subsequent coupling reactions and prevents racemization .
    Modifications to the cyclopropane or ester moieties reduce binding affinity, as shown in molecular docking studies .

Q. How do conflicting toxicity data (e.g., acute vs. chronic exposure) impact risk assessment in laboratory settings?

Discrepancies arise due to limited ecotoxicological data and undefined decomposition products . Mitigation strategies:

  • Tiered Testing : Prioritize acute toxicity assays (e.g., OECD 423 for oral toxicity) followed by subchronic studies if exposure is prolonged.
  • Decomposition Analysis : Use thermogravimetric analysis (TGA) and GC-MS to identify hazardous byproducts (e.g., NOx, CO) under heating or acidic conditions .

Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?

  • Density Functional Theory (DFT) : Calculate hydrolysis activation energies of the carbamate bond. At pH < 3, protonation of the carbonyl oxygen accelerates degradation.
  • Molecular Dynamics (MD) : Simulate Boc group rotation barriers to assess conformational stability in aqueous vs. organic solvents .
    Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) is recommended .

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